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Compound of Interest

Compound Name: (+)-Pileamartine A

Cat. No.: B15144110 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the initial isolation and structural characterization of

Pileamartine A, a novel alkaloid first reported by Thuy et al. in 2018. It presents the

foundational spectroscopic and analytical data that led to the determination of its unique carbon

skeleton and relative stereochemistry. A concluding section addresses the subsequent revision

of its absolute stereochemistry, providing a complete narrative of the elucidation process.

Introduction and Isolation
Pileamartine A was first isolated from the leaves of Pilea aff. martinii.[1] This compound, along

with its analogue Pileamartine B, was identified as possessing a novel and unprecedented

tetracyclic carbon skeleton, distinguishing it from other known alkaloids.[1] The initial structural

elucidation was a critical first step in understanding this new class of natural products.

Experimental Protocols
General Experimental Procedures: The structural determination of Pileamartine A relied on a

combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance

(NMR) spectroscopy. The absolute configuration was initially proposed through the comparison

of experimental and calculated electronic circular dichroism (ECD) spectra.[1]

Isolation: The alkaloidal fraction of an extract from the dried and powdered leaves of Pilea

aff. martinii was subjected to chromatographic separation to yield Pileamartine A as a pure
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compound.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was used to determine the molecular formula of the compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired in deuterated chloroform

(CDCl₃). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), were employed to establish the connectivity of the atoms and the overall

structure.

Optical Rotation: The specific rotation was measured in chloroform to determine the

compound's chiroptical properties.

Structural Elucidation Workflow
The logical process for determining the structure of Pileamartine A followed a standard pathway

for natural product elucidation. The workflow began with the determination of the molecular

formula, followed by the assembly of molecular fragments using 2D NMR, and finally, the

determination of stereochemistry.
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Step 1: Foundational Analysis

Step 2: Planar Structure Assembly

Step 3: Stereochemical Assignment
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Caption: Logical workflow for the initial structural elucidation of Pileamartine A.

Spectroscopic and Analytical Data
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The initial structure of Pileamartine A was established based on the following key data sets.

Table 1: Mass Spectrometry and Optical Rotation Data

Parameter
Reported Value (Natural
Pileamartine A)

Reference

Molecular Formula C₂₀H₂₅NO₂ Thuy et al., 2018

HRESIMS Data not available in abstract Thuy et al., 2018

Specific Rotation [α]²⁵D = -141.2 (c 0.33, CHCl₃) Bower et al., 2021

Table 2: ¹H NMR Spectroscopic Data for Pileamartine A (in CDCl₃)

Data as reported in the 2021 stereochemical reassignment, which was in agreement with the

original 2018 report.
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Position δ (ppm) Multiplicity J (Hz)

1-OMe 3.87 s

2-OMe 3.86 s

3 6.84 d 8.5

4 6.88 dd 8.5, 2.5

5 6.74 d 2.5

6 4.09 dd 11.5, 5.0

7α 1.70 m

7β 2.11 m

8 3.14 m

9 4.05 d 4.0

11α 2.91 d 17.0

11β 3.12 d 17.0

12α 2.19 m

12β 2.30 m

13 1.91 m

14-Me 1.05 d 6.5

15-Me 1.02 d 6.5

Table 3: ¹³C NMR Spectroscopic Data for Pileamartine A (in CDCl₃)

Data as reported in the 2021 stereochemical reassignment, which was in agreement with the

original 2018 report. A typographical error in the original publication for C9 has been corrected.
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Position δ (ppm)

1 149.0

2 147.8

3 111.9

4 118.8

5 109.2

5a 128.9

6 57.5

7 33.6

8 46.8

9 77.4

9a 134.5

10a 170.8

11 40.5

12 25.1

13 31.0

14-Me 21.6

15-Me 23.3

1-OMe 55.9

2-OMe 55.8

Subsequent Stereochemical Reassignment
In 2021, a total synthesis of the proposed structure of Pileamartine A was completed by Bower

and colleagues.[2] While the ¹H and ¹³C NMR data of the synthetic compound were in full

agreement with the data reported for the natural product, a significant discrepancy arose in the
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chiroptical data.[2] The synthetic material exhibited a specific rotation of [α]²⁵D = +144.1, the

opposite sign of the natural isolate ([α]²⁵D = -141.2).[2]

This finding, supported by a re-evaluation of the ECD spectra, conclusively demonstrated that

the natural Pileamartine A was the enantiomer of the structure initially proposed.[2] The

absolute stereochemistry of natural Pileamartine A was therefore reassigned. This revision

highlights the challenges in assigning absolute configuration and underscores the critical role of

total synthesis in the definitive structural elucidation of complex natural products.

Initial Report (2018)
- Isolation

- NMR, MS Data
- Proposed Structure (6S,8R,9S)

Total Synthesis (2021)
- Synthesis of (6S,8R,9S) enantiomer
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Caption: Logical flow of the stereochemical reassignment of Pileamartine A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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